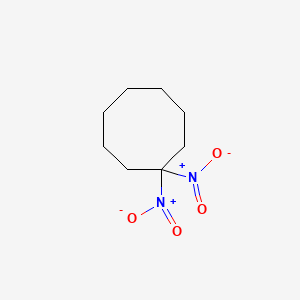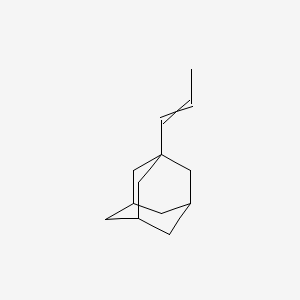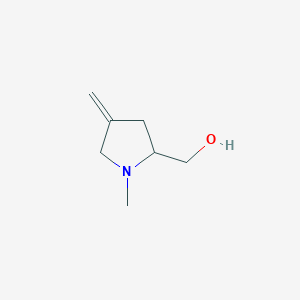
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
The synthesis of (1-Methyl-4-methylidenepyrrolidin-2-yl)methanol typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The application of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency and support green chemistry principles .
化学反応の分析
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where halogens or other leaving groups are replaced by nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: The compound’s structural properties make it a valuable tool for studying various biological processes and interactions.
Medicine: It is used in the development of drugs targeting specific proteins or pathways, contributing to the treatment of diseases.
Industry: The compound’s unique properties are leveraged in industrial applications, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Methyl-4-methylidenepyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as proteins or enzymes. Docking analyses have suggested that the compound binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The stereochemistry and spatial orientation of the substituents on the pyrrolidine ring play a crucial role in its biological activity.
類似化合物との比較
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological and chemical properties. The unique combination of the methyl and methylidene groups in this compound distinguishes it from other similar compounds and contributes to its specific applications and activities.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
(1-methyl-4-methylidenepyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C7H13NO/c1-6-3-7(5-9)8(2)4-6/h7,9H,1,3-5H2,2H3 |
InChIキー |
RMBPMYJXKXVHSU-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=C)CC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


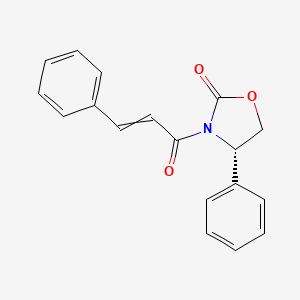
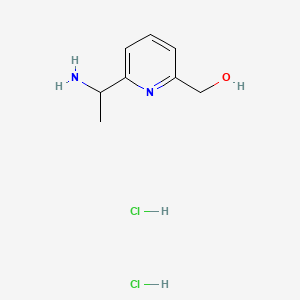

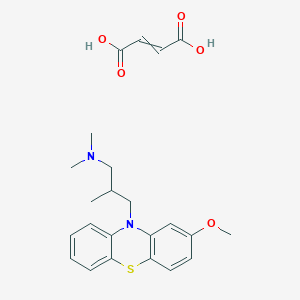
![2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate](/img/structure/B12515241.png)
![2-(Benzo[d]oxazol-2-yl)-5-iodophenol](/img/structure/B12515245.png)
![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)
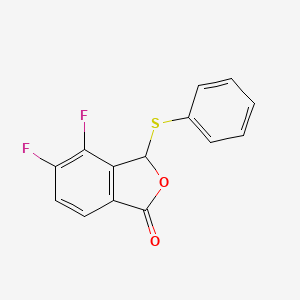
![2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol](/img/structure/B12515274.png)
![3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12515301.png)

![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)
